molecular formula C12H12F3NO B2950769 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one CAS No. 339015-91-7

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one

Cat. No.: B2950769
CAS No.: 339015-91-7
M. Wt: 243.229
InChI Key: AOUZJBGQUXUCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidinone ring

Mechanism of Action

Target of Action

It is known to act as an electrophilic cf3-transfer reagent , suggesting that it may interact with a variety of biological targets, particularly those with nucleophilic sites.

Mode of Action

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone acts as an electrophilic CF3-transfer reagent . This suggests that it may interact with its targets by transferring a trifluoromethyl (CF3) group to them. The transfer of the CF3 group can significantly alter the properties of the target molecule, potentially leading to changes in its function or activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of hypervalent iodine compounds, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, which act as electrophilic trifluoromethylating agents . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the transfer of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation processes using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate . These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one is unique due to its azetidinone ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-11(2)7-16(10(11)17)9-5-3-8(4-6-9)12(13,14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUZJBGQUXUCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.